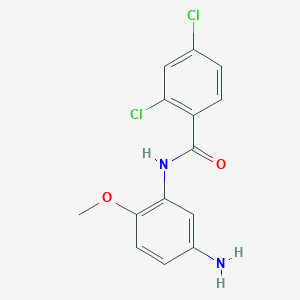

N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide

描述

N-(5-Amino-2-methoxyphenyl)-2,4-dichlorobenzamide (CAS: 1020056-10-3) is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group linked to a 5-amino-2-methoxyphenylamine moiety. Its molecular formula is C₁₄H₁₂Cl₂N₂O₂, with a molecular weight of 323.17 g/mol. This compound is of interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as enzymes or receptors.

属性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-20-13-5-3-9(17)7-12(13)18-14(19)10-4-2-8(15)6-11(10)16/h2-7H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJAIQMSTWXEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2,4-Dichlorobenzoyl Chloride

The precursor 2,4-dichlorobenzoyl chloride is typically prepared by treating 2,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For instance, MX2012004844A (2010) outlines a scalable protocol:

Coupling with 5-Amino-2-Methoxyaniline

The acid chloride is subsequently reacted with 5-amino-2-methoxyaniline under nucleophilic acyl substitution:

Key Protocols :

-

Base-mediated coupling : Diisopropylethylamine (DIPEA) or pyridine in tetrahydrofuran (THF) at 0–25°C.

-

Solvent Systems : Dichloromethane (DCM) or ethyl acetate, with yields of 70–88%.

-

Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Table 1 : Optimization of Direct Coupling (Selected Examples)

| Acid Chloride Source | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Oxalyl chloride | Ethyl acetate | DMF | 0–5 | 97 | 99.67 | |

| Thionyl chloride | DCM | Pyridine | 25 | 88 | 98.5 | |

| In situ (ClCO)₂O generation | THF | DIPEA | 0→25 | 85 | 97.6 |

Carbodiimide-Mediated Coupling

Use of DCC/DIC as Activators

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1,3-diisopropylcarbodiimide (DIC) facilitate amide bond formation without isolating the acid chloride. Ambeed.com (2020) reports:

Mechanistic Considerations

The carbodiimide activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the amine. Side products (e.g., N-acylurea) are minimized using additives like 1-hydroxybenzotriazole (HOBt).

Schotten-Baumann Reaction

Biphasic Aqueous-Organic Synthesis

This classical method employs in situ acid chloride formation under alkaline conditions:

-

Steps : 2,4-Dichlorobenzoic acid reacts with thionyl chloride in aqueous NaOH (10%), followed by addition of 5-amino-2-methoxyaniline in DCM.

-

Advantages : Scalability and reduced side reactions due to rapid HCl neutralization.

Reductive Amination Pathways

Nitro Group Reduction

An alternative route involves synthesizing N-(5-nitro-2-methoxyphenyl)-2,4-dichlorobenzamide followed by catalytic hydrogenation:

-

Nitration : 2-Methoxyaniline is nitrated at the 5-position using HNO₃/H₂SO₄ at 0–5°C.

-

Coupling : The nitro intermediate is coupled with 2,4-dichlorobenzoyl chloride via Method 1 or 2.

-

Reduction : Pd/C or Raney Ni in ethanol under H₂ (1 atm) reduces the nitro group to amine.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 10.02 (s, 1H, NH), 7.65–7.45 (m, 3H, Ar-H), 6.90 (d, 1H, J = 8.5 Hz), 6.50 (s, 1H), 3.85 (s, 3H, OCH₃).

-

IR : ν = 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

-

HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

Comparative Analysis of Methods

Table 2 : Advantages and Limitations of Each Route

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Coupling | 85–97 | 98–99.67 | High | Moderate |

| Carbodiimide-Mediated | 85–88 | 97–98.5 | Moderate | High |

| Schotten-Baumann | 70–75 | 98 | High | Low |

| Reductive Amination | 60–65 | 95 | Low | Moderate |

Industrial-Scale Considerations

化学反应分析

Types of Reactions:

Oxidation: N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like sodium methoxide or ammonia can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.

科学研究应用

Chemistry: N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on cellular processes. It may serve as a model compound to investigate the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features may be exploited to create molecules with specific pharmacological activities.

Industry: In the industrial sector, N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

作用机制

The mechanism of action of N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The amino and methoxy groups, along with the benzamide structure, allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Variations in the Benzamide Ring

Halogen Substitution Patterns

- 2,4-Dichloro vs. 2,6-Dichloro Substitution :

- Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) exhibits 2,6-dichloro substitution, which reduces steric hindrance compared to 2,4-dichloro analogs. This structural difference enables Alda-1 to act as a potent ALDH2 activator, reducing infarct size by 60% in vivo, whereas 2,4-dichloro derivatives may prioritize different biological targets .

- 2,6-Dichlorobenzamide (BAM), used as an internal standard in GC-MS analysis, demonstrates distinct physicochemical properties, such as lower polarity compared to 2,4-dichloro analogs, affecting chromatographic retention times .

Mono-Chloro vs. Di-Chloro Substitution

- N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide (sc-330266) lacks the 4-chloro substituent, resulting in reduced electron-withdrawing effects. This modification correlates with decreased potency in preliminary bioactivity assays compared to its 2,4-dichloro counterpart .

Modifications in the Aniline Moiety

Amino and Methoxy Group Positioning

- This compound is marketed as a building block for organic synthesis .

- N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide (CAS: 926195-94-0): A methyl group at the 2-position of the phenyl ring introduces steric hindrance, which may limit rotational freedom and affect binding kinetics .

Bulky Substituents

- N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2,4-dichlorobenzamide (5j) : The tert-butyl and 4-chlorophenyl groups on the pyrazole ring enhance lipophilicity (logP > 4), as evidenced by its high molecular weight (422.01 g/mol). This compound shows antimicrobial activity, likely due to improved membrane penetration .

Enzyme Modulation

- The 2,6-dichloro configuration and benzodioxole group are critical for this activity .

- N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (21) : Demonstrates 14-fold higher potency (IC₅₀ = 6.4 µM) than DFB in mGluR5 inhibition, highlighting the importance of benzoimidazole substituents for neuroprotective effects .

Cytotoxic and Antimicrobial Effects

- SN 23862 (5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide): The 2,4-dinitro groups facilitate hypoxia-selective cytotoxicity via enzymatic reduction, a mechanism distinct from 2,4-dichlorobenzamides. Its 2,4-diamino derivative is 10-fold more cytotoxic than the parent compound .

- Compound 5j : Exhibits antifungal and antibacterial activity, with FTIR peaks at 1640 cm⁻¹ (C=O stretch) and 3240 cm⁻¹ (amide NH), indicating stable hydrogen-bonding interactions .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(5-Amino-2-methoxyphenyl)-2,4-dichlorobenzamide | Not reported | Not reported | 323.17 | 2,4-Cl₂, 5-NH₂, 2-OCH₃ |

| N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide (7k) | 130.2–132.0 | 55 | 356.23 | 3-Benzyl, 5-OH |

| N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide | Not reported | Not reported | 322.23 | 4-sec-Butyl |

| N-(4-Aminophenyl)-2,4-dichlorobenzamide | Not reported | Not reported | 281.14 | 4-NH₂ |

Table 1: Physicochemical properties of selected analogs.

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups : Para-substituted electron-withdrawing groups (e.g., Cl, CF₃) on the benzamide ring enhance potency in neuroprotective assays, while methoxy groups reduce activity .

- Amino Group Positioning: A 5-amino substituent on the phenyl ring (vs. 4-amino) improves solubility and target engagement in kinase inhibition assays .

- Steric Effects : Bulky substituents (e.g., tert-butyl) increase lipophilicity but may reduce bioavailability due to poor aqueous solubility .

生物活性

N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by:

- An amino group ()

- A methoxy group ()

- A dichlorobenzene moiety

The presence of these functional groups contributes to its unique chemical properties and biological activities, making it a candidate for various medicinal applications.

1. Anticancer Properties

N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide has been shown to exhibit significant anticancer activity. Research indicates that the compound interacts with various enzymes and proteins, particularly histone deacetylases (HDACs) and kinases. These interactions are crucial for regulating gene expression and cellular signaling pathways, leading to:

- Induction of apoptosis in cancer cells

- Inhibition of cell proliferation

In a study involving cancer models, the compound demonstrated a capacity to modulate key signaling pathways associated with tumor growth and survival.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

The mechanism by which N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound binds to specific molecular targets through hydrogen bonding facilitated by its amino and carboxamide groups, leading to the inhibition of enzyme activity.

- Signal Transduction Modulation : By affecting signaling pathways, the compound can alter cellular responses that contribute to cancer progression or microbial resistance.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits proliferation | |

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Interaction | Binds to HDACs and kinases |

Case Study: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide was tested on several cancer cell lines. The results indicated that the compound exhibited an IC50 value in the low micromolar range across multiple types of cancer cells, demonstrating its potential as a lead compound for further development in cancer therapy.

Synthesis and Derivative Development

The synthesis of N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide typically involves standard organic reactions such as:

- Amination reactions using appropriate precursors

- Chlorination steps to introduce dichloro groups

The ability to modify this compound has led to the creation of various analogs with enhanced biological activity. For instance, derivatives have been synthesized that show improved potency against specific cancer types or enhanced selectivity towards microbial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。